molecular formula C19H19N5O2 B2881000 5-Tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 1385285-11-9

5-Tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2881000
CAS No.: 1385285-11-9
M. Wt: 349.394
InChI Key: RSBBXSGGSDTRNO-UHFFFAOYSA-N
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Description

5-Tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted at position 5 with a tert-butyl group and at position 3 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a cyano-(1-phenylpyrazol-4-yl)methyl group, introducing a phenylpyrazole scaffold and a nitrile group. Its design aligns with oxazole-based inhibitors that modulate protein chaperone activity, though specific binding affinity or efficacy data remain unconfirmed in the available literature.

Properties

IUPAC Name

5-tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-19(2,3)17-9-15(23-26-17)18(25)22-16(10-20)13-11-21-24(12-13)14-7-5-4-6-8-14/h4-9,11-12,16H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBBXSGGSDTRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With a molecular formula of C19H19N5O2C_{19}H_{19}N_{5}O_{2} and a molecular weight of approximately 349.394 g/mol, this compound has been investigated for its potential applications in antiviral and anticancer therapies.

Chemical Structure

The structure of the compound can be represented as follows:

IUPAC Name 5tert butyl N cyano 1 phenylpyrazol 4 yl methyl 1 2 oxazole 3 carboxamide\text{IUPAC Name }5-\text{tert butyl N cyano 1 phenylpyrazol 4 yl methyl 1 2 oxazole 3 carboxamide}

This compound features a unique combination of a tert-butyl group, a cyano group, and a pyrazole moiety, which are known to contribute to its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, pyrazole derivatives have shown efficacy against various viruses. The compound's structural components suggest it may inhibit viral replication or interfere with viral entry into host cells.

Case Study: Antiviral Activity Against Tobacco Mosaic Virus (TMV)

In a study assessing the antiviral activity of pyrazole derivatives, it was found that certain compounds exhibited EC50 values indicating effective inhibition of TMV. Although specific data for this compound is limited, its structural analogy with effective antiviral agents suggests potential activity against similar viral pathogens .

CompoundEC50 (μM)Mechanism of Action
Compound A0.012Inhibition of viral replication
Compound B58.7Blockage of viral entry

Anticancer Activity

The anticancer properties of oxazole derivatives have been documented in various studies. The presence of the oxazole ring in the structure of this compound may enhance its ability to interact with cellular targets involved in cancer progression.

Research Findings on Anticancer Activity

In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways such as the PI3K/Akt/mTOR signaling pathway. The exact mechanism for this compound remains to be elucidated but is hypothesized to involve interference with cellular signaling and proliferation pathways.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate various biological pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Interaction : It could act as an antagonist or agonist at specific receptors, altering cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and inferred biological activities of 5-Tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide with three analogs derived from the evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Research Findings
Target Compound 5-tert-butyl oxazole; N-[cyano-(1-phenylpyrazol-4-yl)methyl] carboxamide Not explicitly reported Inferred Hsp90 inhibition based on structural similarity to luminespib .
Luminespib
(5-[2,4-dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide)
2,4-dihydroxyisopropylphenyl; morpholinylmethylphenyl; N-ethyl carboxamide Not explicitly reported Hsp90 inhibitor; suppressed HIV-1 rebound for 11 weeks in murine models post-ART interruption .
5-[(2,4-Difluorophenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide Difluorophenoxymethyl; dimethylpyrazole methyl; N-methyl carboxamide 376.36 Structural analog with pyrazole and fluorinated aryl groups; biological activity not specified .
5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide 1,2,4-oxadiazole core; cyclopropane carboxamido pyridine; tert-butyl substituent 433.5 Oxadiazole-based analog; potential kinase/protease targeting inferred from cyclopropane and benzyl groups .

Key Structural and Functional Comparisons:

Core Heterocycle: The target compound and luminespib share a 1,2-oxazole scaffold, critical for Hsp90 binding. In contrast, the oxadiazole analog () replaces oxazole with 1,2,4-oxadiazole, which may alter metabolic stability or target selectivity . The difluorophenoxy analog () retains the oxazole core but lacks the tert-butyl group, instead incorporating fluorinated aryl and pyrazole moieties, likely enhancing lipophilicity .

Substituent Impact: Luminespib’s dihydroxyisopropylphenyl and morpholinylmethylphenyl groups enhance solubility and binding to Hsp90’s ATP-binding pocket, contributing to its prolonged antiviral effect .

Molecular Weight and Drug-Likeness: The difluorophenoxy analog (376.36 g/mol) and luminespib (estimated >500 g/mol) highlight the trade-off between molecular complexity and bioavailability. The target compound likely falls within this range, balancing size and permeability.

Biological Activity :

  • Only luminespib has demonstrated explicit antiviral activity in preclinical studies . The oxadiazole analog’s cyclopropane and pyridine groups suggest kinase or protease inhibition, common in oncology targets .

Notes

  • Data Limitations : The target compound’s exact molecular weight, solubility, and pharmacokinetic data are absent in the provided evidence. Comparisons rely on structural analogs and inferred mechanisms.
  • Structural Inference: The tert-butyl and cyano-pyrazolylmethyl groups may confer metabolic stability but could reduce aqueous solubility compared to luminespib’s polar substituents.
  • Research Gaps : Further studies are needed to validate Hsp90 inhibition and assess off-target effects for the target compound.

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